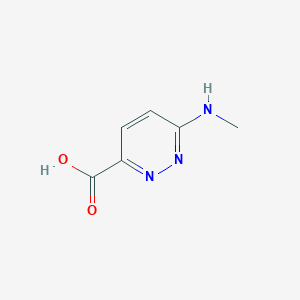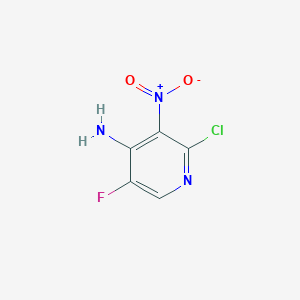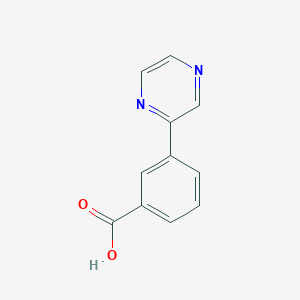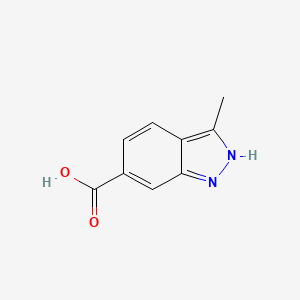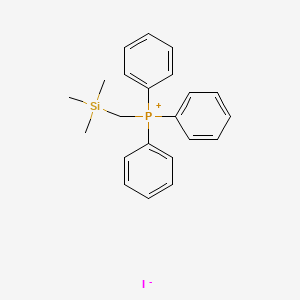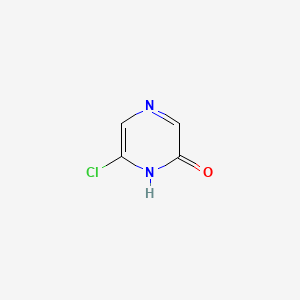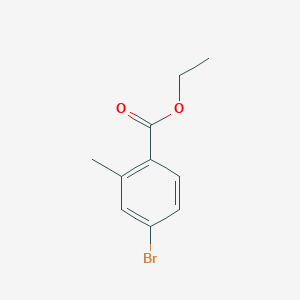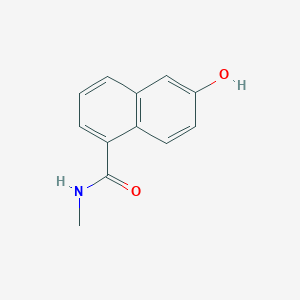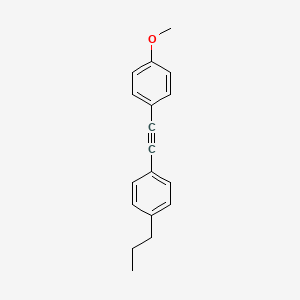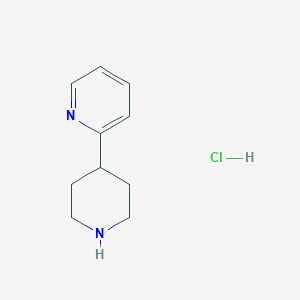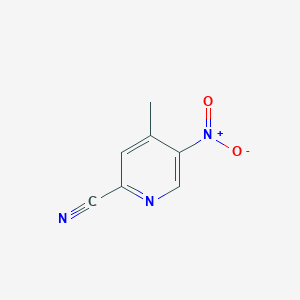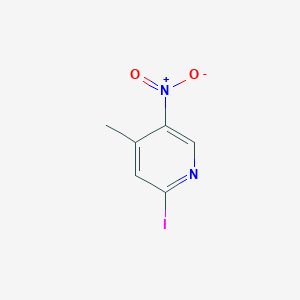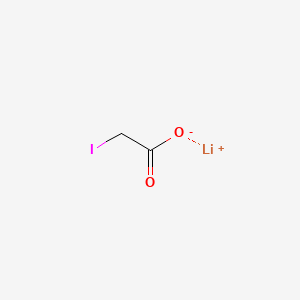
碘乙酸锂
描述
Lithium iodoacetate is a chemical compound with the molecular formula ICH₂COOLi. It is a lithium salt of iodoacetic acid and is classified as a halogenated acetate. This compound is known for its use in biochemical research, particularly in the study of enzyme inhibition and metabolic pathways.
科学研究应用
Lithium iodoacetate has a wide range of applications in scientific research:
Metabolic Studies: It inhibits glycolysis by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase, making it useful in metabolic pathway studies.
Cancer Research: Studies have shown that iodoacetate derivatives have potential anti-tumor effects, making lithium iodoacetate a compound of interest in cancer research.
作用机制
Target of Action
Lithium iodoacetate is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This enzyme plays a crucial role in the glycolysis pathway, which is the process of breaking down glucose for energy production .
Mode of Action
Lithium iodoacetate interacts with its primary target, GAPDH, by irreversibly inhibiting its activity . This inhibition results in a decrease in the production of lactate, a key product of glycolysis . Additionally, lithium iodoacetate has been found to deplete the cellular glutathione (GSH) content .
Biochemical Pathways
The primary biochemical pathway affected by lithium iodoacetate is glycolysis due to its inhibition of GAPDH . This results in a decrease in lactate production, which can impact energy production within the cell . Additionally, the depletion of GSH can affect the glutathione metabolism, which plays a critical role in protecting the cell from oxidative stress .
Pharmacokinetics
As a lithium salt, it is expected to be soluble in water, which could potentially influence its absorption and distribution within the body .
Result of Action
The inhibition of GAPDH by lithium iodoacetate leads to a decrease in lactate production and a disruption in energy production within the cell . The depletion of GSH can lead to an increase in oxidative stress within the cell, which can potentially lead to cell death .
Action Environment
The action, efficacy, and stability of lithium iodoacetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its interaction with its target . Additionally, the presence of other ions in the environment can potentially affect the solubility and stability of the compound .
生化分析
Biochemical Properties
Lithium iodoacetate plays a significant role in biochemical reactions, particularly as an inhibitor of glycolysis. It interacts with enzymes such as glyceraldehyde-3-phosphate dehydrogenase by alkylating the catalytic cysteine residue, thereby inhibiting its activity . This inhibition prevents the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively halting glycolysis. Additionally, lithium iodoacetate has been shown to interact with other cysteine-containing proteins, leading to the modification of -SH groups and preventing the re-formation of disulfide bonds .
Cellular Effects
Lithium iodoacetate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glycolysis, leading to a decrease in ATP production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, lithium iodoacetate has been shown to induce cell death by disrupting energy production and increasing oxidative stress . Additionally, it can affect cell proliferation and differentiation by altering the availability of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of lithium iodoacetate involves its interaction with cysteine residues in proteins. By alkylating the catalytic cysteine residue of glyceraldehyde-3-phosphate dehydrogenase, lithium iodoacetate irreversibly inhibits the enzyme’s activity . This inhibition leads to a buildup of upstream glycolytic intermediates and a decrease in downstream products, ultimately disrupting cellular energy production. Furthermore, lithium iodoacetate can modify other cysteine-containing proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium iodoacetate can change over time. The compound is relatively stable, but it may discolor to yellow upon prolonged storage . In vitro studies have shown that lithium iodoacetate can inhibit glycolysis within a few hours of application, with the effects persisting for several days . Long-term exposure to lithium iodoacetate can lead to sustained inhibition of glycolysis and alterations in cellular metabolism, which may affect cell viability and function .
Dosage Effects in Animal Models
The effects of lithium iodoacetate vary with different dosages in animal models. At low doses, it can effectively inhibit glycolysis without causing significant toxicity. At higher doses, lithium iodoacetate can induce toxic effects, including oxidative stress, cell death, and organ damage . Studies have shown that there is a threshold dose beyond which the adverse effects of lithium iodoacetate become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Lithium iodoacetate is involved in the glycolytic pathway, where it inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to a decrease in ATP production and an accumulation of upstream glycolytic intermediates. Additionally, lithium iodoacetate can affect other metabolic pathways by modifying cysteine-containing enzymes and proteins, thereby altering their activity and stability .
Transport and Distribution
Within cells, lithium iodoacetate is transported and distributed through various mechanisms. It can enter cells via passive diffusion or active transport, depending on the cell type and environmental conditions . Once inside the cell, lithium iodoacetate can interact with intracellular proteins and enzymes, leading to its localization in specific cellular compartments. The distribution of lithium iodoacetate within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of lithium iodoacetate is primarily determined by its interactions with intracellular proteins and enzymes. It can localize to the cytoplasm, where it inhibits glycolytic enzymes, or to other cellular compartments, depending on the presence of specific targeting signals or post-translational modifications . The activity and function of lithium iodoacetate can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments that affect the compound’s stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: Lithium iodoacetate can be synthesized through the reaction of iodoacetic acid with lithium hydroxide. The reaction typically proceeds as follows: [ \text{ICH}_2\text{COOH} + \text{LiOH} \rightarrow \text{ICH}_2\text{COOLi} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of lithium iodoacetate involves the careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or evaporation techniques.
Types of Reactions:
Substitution Reactions: Lithium iodoacetate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Alkylation Reactions: It acts as an alkylating agent, particularly targeting thiol groups in proteins.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include thiols, amines, and hydroxides.
Conditions: These reactions typically occur under mild conditions, often at room temperature and neutral pH.
Major Products:
Substitution Products: Depending on the nucleophile, products can include compounds like thiolacetates, amine derivatives, and hydroxylated acetates.
相似化合物的比较
Iodoacetic Acid: Shares similar alkylating properties but is more reactive due to the presence of a free carboxylic acid group.
Iodoacetamide: Another alkylating agent that targets thiol groups but reacts more slowly compared to iodoacetate.
Sodium Iodoacetate: Similar in reactivity but differs in the cation, which can influence solubility and reactivity in certain conditions.
Uniqueness: Lithium iodoacetate is unique due to its lithium cation, which can influence its solubility and reactivity. The lithium ion can also have additional biological effects, such as modulating neurotransmitter activity, which is not observed with other cations like sodium .
属性
IUPAC Name |
lithium;2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2.Li/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFQIDTJPHHFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ILiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070346 | |
| Record name | Lithium iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65749-30-6 | |
| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065749306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-iodo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


